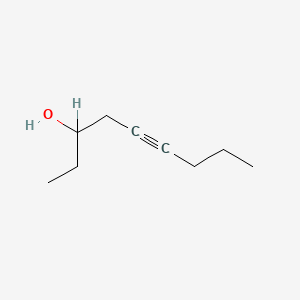

5-Nonyn-3-ol

Description

Structure

3D Structure

Propriétés

Numéro CAS |

53723-19-6 |

|---|---|

Formule moléculaire |

C9H16O |

Poids moléculaire |

140.22 g/mol |

Nom IUPAC |

non-5-yn-3-ol |

InChI |

InChI=1S/C9H16O/c1-3-5-6-7-8-9(10)4-2/h9-10H,3-5,8H2,1-2H3 |

Clé InChI |

UWQZATMGBARJPE-UHFFFAOYSA-N |

SMILES |

CCCC#CCC(CC)O |

SMILES canonique |

CCCC#CCC(CC)O |

Origine du produit |

United States |

Foundational & Exploratory

Spectroscopic Data Analysis of 5-Nonyn-3-ol: A Technical Guide

Introduction

5-Nonyn-3-ol is a secondary alcohol containing a carbon-carbon triple bond, which imparts specific characteristics to its spectroscopic signature. Understanding the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its identification, characterization, and application in research and development. This guide provides an in-depth overview of the expected spectroscopic data for this compound and the experimental protocols for their acquisition.

Predicted Spectroscopic Data

Due to the limited availability of publicly accessible, detailed raw data for this compound, the following tables represent predicted values based on established principles of organic spectroscopy.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.6 - 3.8 | Multiplet | 1H | CH-OH (C3-H) |

| ~ 2.1 - 2.3 | Multiplet | 2H | CH₂ adjacent to alkyne (C4-H₂) |

| ~ 2.0 - 2.2 | Multiplet | 2H | CH₂ adjacent to alkyne (C7-H₂) |

| ~ 1.6 (variable) | Broad Singlet | 1H | OH |

| ~ 1.4 - 1.6 | Sextet | 2H | CH₂ (C2-H₂) |

| ~ 1.3 - 1.5 | Sextet | 2H | CH₂ (C8-H₂) |

| ~ 0.9 | Triplet | 3H | CH₃ (C1-H₃) |

| ~ 0.9 | Triplet | 3H | CH₃ (C9-H₃) |

¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~ 80 - 85 | C5 or C6 (Alkyne) |

| ~ 80 - 85 | C6 or C5 (Alkyne) |

| ~ 65 - 70 | C3 (CH-OH) |

| ~ 30 - 35 | C2 |

| ~ 20 - 25 | C4 |

| ~ 20 - 25 | C7 |

| ~ 20 - 25 | C8 |

| ~ 10 - 15 | C1 |

| ~ 10 - 15 | C9 |

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~ 3600 - 3200 | Strong, Broad | O-H Stretch (Alcohol) |

| ~ 3000 - 2850 | Medium to Strong | C-H Stretch (sp³ C-H) |

| ~ 2250 - 2100 | Weak to Medium | C≡C Stretch (Internal Alkyne) |

| ~ 1100 - 1000 | Medium to Strong | C-O Stretch (Secondary Alcohol) |

MS (Mass Spectrometry) Data (Predicted Fragmentation)

| m/z | Interpretation |

| 140 | Molecular Ion (M⁺) |

| 125 | [M - CH₃]⁺ |

| 111 | [M - C₂H₅]⁺ |

| 97 | [M - C₃H₇]⁺ |

| 83 | [M - C₄H₉]⁺ |

| 71 | Alpha cleavage: [CH(OH)CH₂CH₃]⁺ |

| 57 | Alpha cleavage: [C₅H₉]⁺ |

| 122 | [M - H₂O]⁺ (Dehydration) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[1]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[1]

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.[2]

-

Cap the NMR tube securely.

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution. This can be an automated or manual process.[3]

-

For ¹H NMR, acquire the spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal.[4] A larger number of scans is usually required due to the low natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of liquid this compound directly onto the center of the ATR crystal.

-

-

Data Acquisition :

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[5]

-

The data is typically collected over a range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation and Introduction :

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile).

-

The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a gas chromatograph (GC-MS) for separation from any impurities.

-

-

Data Acquisition :

-

The sample is ionized, commonly using Electron Ionization (EI) for GC-MS, which causes fragmentation.[6]

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

The resulting mass spectrum plots the relative intensity of the ions as a function of their m/z ratio.

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

A Technical Guide to Determining the Solubility of 5-Nonyn-3-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: A Template for Your Research

To facilitate systematic data collection and comparison, we recommend using a structured table to record experimentally determined solubility data. The following table template can be adapted to your specific experimental conditions.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Analysis | Notes |

| e.g., Ethanol | e.g., 25 | e.g., GC-FID | |||

| e.g., Acetone | e.g., 25 | e.g., HPLC-UV | |||

| e.g., Dimethyl Sulfoxide (DMSO) | e.g., 25 | e.g., NMR | |||

| e.g., Toluene | e.g., 25 | e.g., GC-FID | |||

| e.g., Dichloromethane | e.g., 25 | e.g., GC-FID |

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[1][2] This method involves agitating an excess amount of the solute in the solvent for a sufficient period to reach equilibrium, followed by the quantification of the dissolved solute in the saturated solution.

Materials and Equipment:

-

5-Nonyn-3-ol (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Glass vials or flasks with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy)

Procedure:

-

Preparation of the Solvent System: Add a precisely measured volume of the chosen organic solvent to a series of glass vials or flasks.

-

Addition of Solute: Add an excess amount of this compound to each vial. The presence of undissolved this compound at the end of the experiment is essential to ensure that equilibrium has been reached.

-

Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to the desired temperature. Agitate the mixtures for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached.[1] The optimal equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solute remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved this compound to settle.

-

Sample Collection: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the sample through a chemically compatible syringe filter to remove any remaining undissolved micro-droplets.

-

Sample Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., GC-FID, HPLC, or NMR) to determine the concentration of this compound.

-

Data Calculation: Calculate the solubility of this compound in the chosen solvent at the experimental temperature. The results can be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

References

An In-depth Technical Guide to the Synthesis and Characterization of 5-Nonyn-3-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 5-Nonyn-3-ol, a secondary acetylenic alcohol. The document details a robust synthetic protocol via Grignard reaction, outlines purification methods, and presents a thorough characterization using modern spectroscopic techniques.

Physicochemical Properties

This compound is an acetylenic compound featuring a hydroxyl group at the third position of a nonyne chain. Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₆O |

| Molecular Weight | 140.22 g/mol |

| IUPAC Name | This compound |

| CAS Number | 53723-19-6 |

| Appearance | Colorless liquid (presumed) |

| Boiling Point | Not specified, but expected to be distillable under reduced pressure. |

| Density | Not specified |

Synthesis of this compound

The synthesis of this compound is effectively achieved through a Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. In this specific synthesis, a pentynylmagnesium bromide Grignard reagent, prepared from 1-pentyne, is reacted with propanal.

Experimental Protocol: Grignard Synthesis of this compound

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

1-Pentyne

-

Propanal

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for inert atmosphere reactions (three-neck round-bottom flask, dropping funnel, condenser)

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be rigorously dried in an oven and assembled under a dry, inert atmosphere (nitrogen or argon).

-

In a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place magnesium turnings.

-

Add a small crystal of iodine to the flask to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of 1-pentyne in anhydrous diethyl ether or THF.

-

Slowly add a small portion of the 1-pentyne solution to the magnesium turnings. The reaction is initiated when the brownish color of the iodine disappears and gentle bubbling is observed.

-

Once the reaction has started, add the remaining 1-pentyne solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete formation of the pentynylmagnesium bromide.

-

-

Reaction with Propanal:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

In the dropping funnel, prepare a solution of propanal in anhydrous diethyl ether or THF.

-

Add the propanal solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude this compound can be purified by fractional distillation under reduced pressure to yield the pure product.

-

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the different types of protons in the molecule.

| Chemical Shift (ppm) (Predicted) | Multiplicity | Integration | Assignment |

| ~3.6 | Multiplet | 1H | -CH(OH)- |

| ~2.2 | Multiplet | 2H | -CH₂-C≡ |

| ~2.1 | Multiplet | 2H | ≡C-CH₂- |

| ~1.6 | Multiplet | 2H | -CH(OH)-CH₂- |

| ~1.5 | Multiplet | 2H | -CH₂-CH₃ (alkyne side) |

| ~1.0 | Triplet | 3H | -CH₂-CH₃ (alkyne side) |

| ~0.9 | Triplet | 3H | -CH(OH)-CH₂-CH₃ |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.

| Chemical Shift (ppm) (Predicted) | Assignment |

| ~80-90 | -C≡C- (two signals) |

| ~65-70 | -CH(OH)- |

| ~30-40 | -CH₂- (adjacent to C≡C) |

| ~20-30 | -CH₂- (aliphatic) |

| ~10-15 | -CH₃ (both methyl groups) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Functional Group |

| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3000-2850 | Medium-Strong | C-H stretch (sp³ hybridized) |

| 2260-2100 | Weak-Medium | C≡C stretch (internal alkyne) |

| 1260-1000 | Medium-Strong | C-O stretch (secondary alcohol) |

Mass Spectrometry (MS)

The mass spectrum of this compound, obtained by electron ionization (EI), is expected to show a molecular ion peak (M⁺) at m/z = 140. Key fragmentation patterns for secondary alcohols include alpha-cleavage and dehydration.

Predicted Fragmentation:

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom.

-

Loss of an ethyl radical (•CH₂CH₃, 29 Da) would result in a fragment at m/z = 111.

-

Loss of a butyl-alkynyl radical (•CH₂(C≡C)C₃H₇, 81 Da) would result in a fragment at m/z = 59.

-

-

Dehydration: Loss of a water molecule (H₂O, 18 Da) from the molecular ion, leading to a peak at m/z = 122.

Conclusion

The synthesis of this compound can be reliably achieved through a Grignard reaction, a fundamental transformation in organic synthesis. The identity and purity of the product can be unequivocally confirmed through a combination of NMR and IR spectroscopy, and mass spectrometry. This technical guide provides researchers and drug development professionals with the necessary information to synthesize and characterize this valuable acetylenic alcohol for further applications.

An In-depth Technical Guide to the Discovery and History of 5-Nonyn-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nonyn-3-ol, a secondary acetylenic alcohol, represents a class of organic compounds that have been pivotal in the advancement of synthetic chemistry. While a singular "discovery" event for this specific molecule is not prominently documented in historical chemical literature, its existence and synthesis are a direct result of the foundational work on the formation of carbon-carbon bonds involving acetylides, primarily through the Favorskii reaction and Grignard synthesis. This guide provides a comprehensive overview of the historical context of its synthesis, detailed experimental protocols for its preparation, and a summary of its physicochemical properties.

Historical Context: The Dawn of Acetylenic Alcohol Synthesis

The history of this compound is intrinsically linked to the broader history of alkyne chemistry. In the early 20th century, the Russian chemist Alexei Yevgrafovich Favorskii pioneered the reaction of carbonyl compounds with terminal alkynes in the presence of a base to produce acetylenic alcohols.[1] This reaction, now known as the Favorskii reaction, was a significant breakthrough, providing a direct method for the synthesis of propargyl alcohols.[1]

Contemporaneously, the work of Victor Grignard on organomagnesium halides, or Grignard reagents, revolutionized organic synthesis. The nucleophilic addition of Grignard reagents to aldehydes and ketones provided a versatile and powerful tool for forming carbon-carbon bonds and synthesizing a wide array of alcohols. The synthesis of secondary alcohols, such as this compound, is a classic application of this methodology.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below. This data is crucial for its identification and characterization in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆O | [2] |

| Molecular Weight | 140.22 g/mol | [2] |

| CAS Number | 53723-19-6 | [2][3] |

| IUPAC Name | non-5-yn-3-ol | [2] |

| Synonyms | 3-hydroxynon-5-yne | [2] |

| Appearance | Colorless liquid (presumed) | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Density | Not specified |

Spectroscopic Data:

| Spectrum Type | Key Peaks/Shifts |

| ¹H NMR | Data available in spectral databases. |

| ¹³C NMR | Data available in spectral databases. |

| IR | Data available in spectral databases. |

Experimental Protocols for Synthesis

The synthesis of this compound can be reliably achieved through the Grignard reaction. This method offers high yields and stereochemical control, making it a preferred route in modern organic synthesis.

Synthesis of this compound via Grignard Reaction

This protocol details the reaction of a Grignard reagent derived from 1-bromobutane with propanal.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

1-Bromobutane

-

Propanal

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

Preparation of the Grignard Reagent (Butylmagnesium Bromide):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

In the dropping funnel, prepare a solution of 1-bromobutane in anhydrous diethyl ether.

-

Add a small portion of the 1-bromobutane solution to the magnesium. The reaction is initiated by gentle warming or the addition of a small crystal of iodine if necessary.

-

Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Propanal:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

In the dropping funnel, prepare a solution of propanal in anhydrous diethyl ether.

-

Add the propanal solution dropwise to the stirred Grignard reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture again to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

-

Visualization of Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound via the Grignard reaction.

Caption: Synthetic workflow for this compound.

Conclusion

While the specific historical moment of the discovery of this compound remains elusive, its synthesis is a clear demonstration of the application of fundamental and powerful reactions in organic chemistry. The methodologies developed in the early 20th century by chemists like Favorskii and Grignard laid the essential groundwork for the creation of this and countless other molecules that are foundational to modern chemical research and drug development. The straightforward synthesis and the presence of two reactive functional groups—a hydroxyl group and an alkyne—make this compound and related acetylenic alcohols valuable intermediates in organic synthesis.

References

5-Nonyn-3-ol: A Technical Guide to Unlocking Its Research Potential

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nonyn-3-ol, a secondary acetylenic alcohol with the molecular formula C9H16O, presents a compelling yet underexplored scaffold for chemical and biological investigation. While specific research on this compound is limited, the broader class of acetylenic alcohols has demonstrated significant potential in medicinal chemistry and materials science. This technical guide synthesizes the known properties of this compound and extrapolates potential research avenues based on the activities of structurally related compounds. We present hypothetical, yet plausible, research areas including its potential as an enzyme inhibitor and an antifungal agent. Detailed experimental protocols, data presentation tables, and conceptual diagrams are provided to serve as a foundational resource for initiating research into this promising molecule.

Introduction

This compound is a secondary alcohol containing a carbon-carbon triple bond, a functional group known to impart unique chemical reactivity and biological activity.[1] Its structure offers several sites for chemical modification, making it an attractive starting point for the synthesis of novel derivatives with potential therapeutic applications. The acetylenic moiety is a key feature in a variety of biologically active compounds, including enzyme inhibitors and antifungal agents. This guide outlines a series of potential research directions for this compound, complete with hypothetical experimental frameworks to stimulate further investigation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data provides a baseline for its handling, characterization, and use in synthetic applications.

| Property | Value | Reference |

| Molecular Formula | C9H16O | [1] |

| Molecular Weight | 140.22 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 53723-19-6 | [1] |

| Appearance | Not specified; likely a liquid | |

| Boiling Point | Not specified | |

| Solubility | Not specified; likely soluble in organic solvents |

Potential Research Areas

Based on the known biological activities of acetylenic compounds, two primary areas of research are proposed for this compound: enzyme inhibition and antifungal activity.

Enzyme Inhibition: Cytochrome P450 and TACE

Acetylenic compounds have been shown to be effective inhibitors of various enzymes, including the cytochrome P450 (CYP450) family and Tumor Necrosis Factor-α Converting Enzyme (TACE).

The CYP450 enzymes are crucial in drug metabolism, and their inhibition can lead to significant drug-drug interactions. Investigating the inhibitory potential of this compound against major CYP450 isoforms is a critical step in evaluating its potential as a drug candidate or as a tool compound.

Hypothetical Experimental Workflow:

Experimental Protocol:

A detailed protocol for assessing the inhibitory effect of this compound on major human CYP450 isoforms is provided below. This protocol is adapted from established methods for in vitro CYP450 inhibition assays.

Objective: To determine the IC50 values of this compound for major human CYP450 enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).

Materials:

-

This compound

-

Human liver microsomes (pooled)

-

CYP450 isoform-specific substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)

-

NADPH regenerating system

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile

-

96-well plates

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add human liver microsomes, the appropriate CYP450 substrate, and varying concentrations of this compound in potassium phosphate buffer.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specific time (e.g., 15 minutes).

-

Stop the reaction by adding ice-cold acetonitrile.

-

Centrifuge the plate to pellet the protein.

-

Analyze the supernatant for metabolite formation using a validated LC-MS/MS method.

-

Calculate the percent inhibition at each concentration of this compound relative to a vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic model.

Hypothetical Data:

| CYP450 Isoform | Substrate | Hypothetical IC50 (µM) |

| CYP1A2 | Phenacetin | 25.3 |

| CYP2C9 | Diclofenac | 15.8 |

| CYP2C19 | S-Mephenytoin | 32.1 |

| CYP2D6 | Dextromethorphan | > 100 |

| CYP3A4 | Midazolam | 8.9 |

TACE is a key enzyme in the release of the pro-inflammatory cytokine TNF-α. Inhibitors of TACE have potential as anti-inflammatory drugs. The acetylenic scaffold is present in known TACE inhibitors.

Hypothetical Signaling Pathway:

Experimental Protocol:

A fluorometric assay can be used to screen for TACE inhibitors. Commercial kits are available for this purpose.

Objective: To determine the IC50 value of this compound against human TACE.

Materials:

-

This compound

-

Recombinant human TACE enzyme

-

Fluorogenic TACE substrate

-

Assay buffer

-

A known TACE inhibitor (positive control)

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add the TACE enzyme and varying concentrations of this compound in assay buffer.

-

Incubate at room temperature for 15 minutes.

-

Add the fluorogenic TACE substrate to all wells.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

-

Calculate the reaction velocity for each concentration.

-

Determine the percent inhibition and calculate the IC50 value.

Hypothetical Data:

| Compound | Hypothetical IC50 (µM) |

| This compound | 12.5 |

| Positive Control | 0.05 |

Antifungal Activity

Naturally occurring polyacetylenic alcohols have demonstrated potent antifungal activity. This suggests that this compound and its derivatives could be promising leads for the development of new antifungal agents.

Hypothetical Experimental Workflow:

Experimental Protocol:

The antifungal activity of this compound can be evaluated using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against common fungal pathogens.

Materials:

-

This compound

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium

-

96-well microtiter plates

-

Spectrophotometer (optional)

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial two-fold dilutions of this compound in RPMI-1640 medium in a 96-well plate.

-

Prepare a standardized fungal inoculum.

-

Add the fungal inoculum to each well.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at 35°C for 24-48 hours.

-

The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by spectrophotometric reading.

Hypothetical Data:

| Fungal Strain | Hypothetical MIC (µg/mL) |

| Candida albicans ATCC 90028 | 16 |

| Aspergillus fumigatus ATCC 204305 | 32 |

| Fluconazole (C. albicans control) | 1 |

| Amphotericin B (A. fumigatus control) | 0.5 |

Synthesis and Derivatization

The synthesis of this compound can be achieved through the addition of an ethyl Grignard reagent to 1-heptyne-3-one or a related alkynyl carbonyl compound. Furthermore, the hydroxyl group and the alkyne moiety provide handles for a wide range of chemical modifications to create a library of analogs for structure-activity relationship (SAR) studies.

Proposed Synthetic Scheme:

Conclusion

This compound represents a promising, yet largely uninvestigated, chemical entity. Based on the established activities of other acetylenic alcohols, there is a strong rationale for exploring its potential as an enzyme inhibitor and an antifungal agent. The experimental protocols and conceptual frameworks presented in this guide are intended to provide a solid foundation for researchers to initiate studies into the biological and chemical properties of this compound and its derivatives. Such research could lead to the discovery of novel therapeutic agents or valuable chemical probes.

References

A Theoretical Investigation into the Conformational Landscape of 5-Nonyn-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the theoretical investigation of the conformational preferences of 5-nonyn-3-ol. While direct experimental or computational studies on this specific molecule are not extensively published, this document outlines a robust computational approach based on established quantum chemistry methods. The protocols and data presented herein are illustrative of a typical workflow and expected results in the conformational analysis of flexible alkyne alcohols, providing a foundation for future research in drug design and materials science where such molecules are of interest.

Introduction

This compound is a secondary alcohol containing a linear alkyne functional group. The presence of several single bonds along its carbon chain allows for considerable conformational flexibility. Understanding the three-dimensional structure and relative energies of its stable conformers is crucial for predicting its physicochemical properties, reactivity, and potential biological activity. Theoretical calculations, particularly Density Functional Theory (DFT), offer a powerful and cost-effective means to explore the potential energy surface of such molecules and identify their low-energy conformations.

This guide details a proposed computational workflow for the conformational analysis of this compound, from initial structure generation to the analysis of the results. It also presents hypothetical data in a structured format to exemplify the expected outcomes of such a study.

Computational Methodology

A rigorous computational protocol is essential for obtaining accurate and reproducible results. The following methodology is proposed for the conformational analysis of this compound, based on common practices for similar molecules.[1]

Initial Conformer Generation

Due to the rotational freedom around the C-C and C-O single bonds, a systematic or stochastic conformational search should be performed to identify potential low-energy structures. A common approach involves:

-

Molecular Mechanics Search: An initial exploration of the conformational space using a molecular mechanics force field (e.g., MMFF94). This step generates a large number of potential conformers by systematically rotating dihedral angles.

-

Energy Filtering: The generated conformers are then filtered based on a relative energy threshold (e.g., all structures within 10 kcal/mol of the global minimum) to select a manageable number for higher-level calculations.

Quantum Mechanical Calculations

The selected conformers from the initial search are then subjected to more accurate quantum mechanical calculations.

-

Geometry Optimization: The geometries of the selected conformers are optimized using Density Functional Theory (DFT). A common and effective choice of method is the B3LYP functional with a 6-31G(d) basis set. For higher accuracy, a larger basis set such as 6-311+G(d,p) can be employed.[2]

-

Frequency Calculations: To confirm that the optimized structures correspond to true energy minima on the potential energy surface, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable conformer. These calculations also provide thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections.

-

Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set, for example, MP2/aug-cc-pVTZ.[3]

The overall computational workflow is depicted in the diagram below.

Hypothetical Results

The following tables summarize the kind of quantitative data that would be generated from the proposed computational study of this compound. The values presented are hypothetical but representative of what might be expected for a flexible alcohol.

Relative Energies of Stable Conformers

This table presents the calculated relative energies of the most stable hypothetical conformers of this compound. The energies are reported relative to the most stable conformer (Conformer A).

| Conformer | Relative Energy (kcal/mol) | ZPVE Corrected Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

| A | 0.00 | 0.00 | 45.2 |

| B | 0.52 | 0.48 | 20.1 |

| C | 0.98 | 0.91 | 10.5 |

| D | 1.54 | 1.45 | 4.3 |

Key Geometric Parameters of Low-Energy Conformers

This table details the defining dihedral angles for the hypothetical low-energy conformers, which describe the orientation of the different parts of the molecule.

| Conformer | Dihedral Angle 1 (°)C2-C3-C4-C5 | Dihedral Angle 2 (°)H-O-C3-C4 | Dihedral Angle 3 (°)C3-C4-C5-C6 |

| A | 178.5 | 60.2 | 179.1 |

| B | -65.3 | 179.5 | 178.8 |

| C | 64.9 | -62.1 | 179.3 |

| D | 177.9 | -178.9 | 63.5 |

The relationships and potential interconversions between these conformers can be visualized as follows:

Experimental Validation

The theoretical predictions from this computational study can be validated through experimental techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The calculated Boltzmann populations of the conformers can be correlated with experimentally observed NMR parameters, such as coupling constants and Nuclear Overhauser Effect (NOE) signals.[4] For example, the vicinal coupling constants (³J) are dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By comparing the population-averaged calculated coupling constants with the experimental values, the theoretical model can be validated.

-

Infrared (IR) Spectroscopy: The calculated vibrational frequencies for each conformer can be compared with the experimental IR spectrum. The O-H stretching frequency is particularly sensitive to the local environment and hydrogen bonding, which can differ between conformers.

Conclusion

This technical guide has outlined a comprehensive theoretical approach for the conformational analysis of this compound. By employing a combination of molecular mechanics and quantum mechanical calculations, it is possible to identify the stable conformers and quantify their relative energies and geometric parameters. The hypothetical data presented herein serves as an example of the expected outcomes and highlights the importance of a structured approach to computational conformational analysis. The validation of these theoretical predictions with experimental data is crucial for developing a complete understanding of the structural preferences of this compound, which can be invaluable for applications in drug development and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation | MDPI [mdpi.com]

5-Nonyn-3-ol: A Technical Guide for Researchers and Drug Development Professionals

Introduction: 5-Nonyn-3-ol is a secondary acetylenic alcohol that holds potential as a versatile building block in organic synthesis and drug discovery. Its unique structural features, combining a hydroxyl group and a carbon-carbon triple bond, offer multiple reaction sites for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, safety and handling, and potential applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Commercial Availability and Suppliers

This compound is commercially available from a variety of chemical suppliers catering to research and development needs. These suppliers offer the compound in various quantities, from grams to kilograms, with purities suitable for laboratory and preclinical studies. Researchers can inquire with these companies for pricing and availability.

Table 1: Key Suppliers of this compound

| Supplier Name | Website | Notes |

| LEAPChem | --INVALID-LINK-- | A specialized supplier of fine chemicals for research and development. |

| GFS Chemicals | --INVALID-LINK-- | Offers this compound, with inquiries for pricing. |

| Santa Cruz Biotechnology | --INVALID-LINK-- | Provides a platform to request quotes from various suppliers. |

| ChemicalBook | --INVALID-LINK-- | A directory that lists suppliers and basic information for a wide range of chemicals. |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. The following table summarizes key quantitative data available for this compound.

Table 2: Physicochemical Data of this compound

| Property | Value | Source |

| Chemical Formula | C₉H₁₆O | PubChem[1] |

| Molecular Weight | 140.22 g/mol | PubChem[1] |

| CAS Number | 53723-19-6 | PubChem[1] |

| Appearance | Not explicitly specified, likely a liquid based on related compounds. | General chemical knowledge |

| Boiling Point | Data not available in searched literature. | |

| Density | Data not available in searched literature. | |

| Refractive Index | Data not available in searched literature. | |

| Solubility | Data not available in searched literature. |

Safety and Handling

Proper safety precautions are paramount when handling any chemical compound. Based on the available safety data, this compound is classified with the following hazards:

Table 3: GHS Hazard Classification for this compound

| Hazard Class | Hazard Statement |

| Skin Irritation (Category 2) | H315: Causes skin irritation |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |

Source: PubChem[1]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[2]

-

Ventilation: Use only outdoors or in a well-ventilated area.[2]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling.[2]

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[2]

Potential Applications and Synthesis

While specific experimental protocols and signaling pathways involving this compound are not extensively detailed in the currently available literature, its structural motifs suggest several potential applications in organic synthesis and medicinal chemistry.

Synthetic Utility

The presence of both a hydroxyl group and an alkyne functionality makes this compound a valuable precursor for a variety of chemical transformations.

-

Modification of the Hydroxyl Group: The secondary alcohol can be oxidized to a ketone, esterified, or converted to other functional groups, providing a handle for further molecular elaboration.

-

Reactions of the Alkyne: The triple bond can participate in numerous reactions, including:

-

Click Chemistry: As a terminal alkyne analogue, it could potentially be used in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions for the synthesis of triazoles, which are important scaffolds in drug discovery.

-

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction would allow for the formation of carbon-carbon bonds with aryl or vinyl halides, enabling the construction of more complex conjugated systems.

-

Reduction: The alkyne can be selectively reduced to either a cis- or trans-alkene, or fully to an alkane, offering stereochemical control in synthetic routes.

-

Hydration: The triple bond can be hydrated to form a ketone.

-

Below is a conceptual workflow illustrating the potential synthetic transformations of this compound.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (R)-5-Nonyn-3-ol

Introduction

(R)-5-Nonyn-3-ol is a chiral propargyl alcohol of significant interest in synthetic organic chemistry, serving as a versatile building block for the synthesis of complex molecules, including natural products and pharmaceutical agents. The stereoselective introduction of the hydroxyl and alkynyl functionalities is crucial for its utility. This document provides detailed protocols for the enantioselective synthesis of (R)-5-Nonyn-3-ol, targeting researchers, scientists, and professionals in drug development. Two primary, highly efficient methods are presented: the enantioselective propargylation of propanal and the asymmetric reduction of 5-nonyn-3-one.

Method 1: Enantioselective Propargylation of Propanal

This method involves the asymmetric addition of a 1-hexyne nucleophile to propanal, catalyzed by a chiral complex. A particularly effective and well-documented approach utilizes a zinc-based catalyst with a chiral amino alcohol ligand, such as (+)-N-methylephedrine. This approach is advantageous due to its operational simplicity and the high levels of enantioselectivity achieved.

Logical Workflow for Enantioselective Propargylation

Caption: Workflow for the enantioselective propargylation of propanal.

Experimental Protocol: Enantioselective Propargylation

This protocol is adapted from a general and highly efficient method for the asymmetric addition of terminal alkynes to aldehydes.[1][2]

Materials:

-

1-Hexyne (98%)

-

n-Butyllithium (2.5 M in hexanes)

-

Zinc trifluoromethanesulfonate (Zn(OTf)₂, 98%)

-

(+)-N-Methylephedrine (99%)

-

Propanal (97%)

-

Anhydrous Toluene

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Zinc Catalyst: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, add zinc trifluoromethanesulfonate (1.1 eq) and (+)-N-methylephedrine (1.2 eq). Add anhydrous toluene and stir the suspension at room temperature for 1-2 hours.

-

Formation of the Lithium Acetylide: In a separate flame-dried flask under argon, dissolve 1-hexyne (1.5 eq) in anhydrous toluene. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.5 eq) dropwise. Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C for an additional 30 minutes.

-

Asymmetric Addition: Cool the zinc catalyst suspension to 0 °C. Add the freshly prepared lithium hexynylide solution to the catalyst suspension via cannula. Stir the resulting mixture at 0 °C for 30 minutes.

-

Add propanal (1.0 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Separate the aqueous and organic layers. Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure (R)-5-Nonyn-3-ol.

-

Characterization: Determine the yield and confirm the structure by ¹H NMR, ¹³C NMR, and IR spectroscopy. The enantiomeric excess (ee) can be determined by chiral HPLC or by derivatization with a chiral agent followed by NMR or GC analysis.

Method 2: Asymmetric Reduction of 5-Nonyn-3-one

This approach involves the enantioselective reduction of the prochiral ketone, 5-nonyn-3-one. The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method for this transformation, employing a chiral oxazaborolidine catalyst and a stoichiometric borane source.[3][4][5]

Logical Workflow for Asymmetric Ketone Reduction

Caption: Workflow for the synthesis of (R)-5-Nonyn-3-ol via CBS reduction.

Experimental Protocol: Asymmetric Reduction

Part A: Synthesis of 5-Nonyn-3-one (Substrate)

Materials:

-

1-Hexyne

-

n-Butyllithium (2.5 M in hexanes)

-

Propanoyl chloride

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Diethyl ether

Procedure:

-

In a flame-dried flask under argon, dissolve 1-hexyne (1.0 eq) in anhydrous THF and cool to -78 °C.

-

Slowly add n-butyllithium (1.0 eq). Stir for 30 minutes at -78 °C.

-

Add propanoyl chloride (1.0 eq) dropwise and stir for 1-2 hours at -78 °C.

-

Warm the reaction to room temperature and quench with saturated aqueous NaHCO₃.

-

Extract with diethyl ether, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

-

Purify the crude 5-nonyn-3-one by vacuum distillation or column chromatography.

Part B: Corey-Bakshi-Shibata (CBS) Reduction

Materials:

-

5-Nonyn-3-one

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane dimethyl sulfide complex (BH₃·SMe₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

Procedure:

-

In a flame-dried flask under argon, dissolve 5-nonyn-3-one (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C.

-

Add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) dropwise.

-

After stirring for 10-15 minutes, add the borane dimethyl sulfide complex (0.6-1.0 eq) dropwise over a period of 30 minutes.

-

Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

-

Work-up and Purification: Carefully quench the reaction at -78 °C by the slow, dropwise addition of methanol.

-

Allow the mixture to warm to room temperature and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield (R)-5-Nonyn-3-ol.

-

Characterization: Determine the yield, confirm the structure (NMR, IR), and measure the enantiomeric excess (chiral HPLC).

Data Presentation

The following table summarizes expected quantitative data for the described enantioselective syntheses. The values are based on literature reports for analogous transformations and represent typical outcomes.[1][2][6][7]

| Method | Key Reagents/Catalyst | Substrate | Typical Yield (%) | Typical ee (%) | Reference Stereochemistry |

| Enantioselective Propargylation | Zn(OTf)₂, (+)-N-Methylephedrine, 1-Hexyne | Propanal | 75-90 | >95 | (R) |

| Asymmetric Reduction (CBS) | (R)-Me-CBS catalyst, BH₃·SMe₂ | 5-Nonyn-3-one | 85-95 | >98 | (R) |

Concluding Remarks

Both the enantioselective propargylation of propanal and the asymmetric reduction of 5-nonyn-3-one are robust and highly effective methods for the synthesis of (R)-5-Nonyn-3-ol. The choice of method may depend on the availability of starting materials and specific laboratory capabilities. The propargylation route offers a more direct approach from commercially available starting materials, while the CBS reduction provides a reliable method for the stereoselective transformation of a pre-synthesized ketone. Both protocols are amenable to scale-up and provide access to the target molecule in high enantiopurity, making it a valuable tool for further synthetic applications.

References

- 1. A General Asymmetric Synthesis of (R)-Matsutakeol and Flavored Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Mild and expedient asymmetric reductions of α,β-unsaturated alkenyl and alkynyl ketones by TarB-NO2 and mechanistic investigations of ketone reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. york.ac.uk [york.ac.uk]

Application Notes: 5-Nonyn-3-ol as a Versatile Chiral Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral propargyl alcohols are invaluable synthons in modern organic synthesis, serving as key intermediates in the preparation of a diverse array of complex molecules, including natural products and pharmaceuticals.[1] Their synthetic utility is derived from the presence of two highly versatile functional groups: a stereodefined secondary alcohol and a reactive internal alkyne. This document provides detailed application notes and experimental protocols for the utilization of (R)- and (S)-5-nonyn-3-ol as a chiral building block in stereoselective synthesis. While direct literature applications for 5-nonyn-3-ol are not extensively documented, the methodologies described herein are based on well-established transformations of structurally similar chiral secondary alkynyl alcohols and are expected to be broadly applicable.

Core Applications

The chiral center and the dual functionality of this compound allow for its application in a variety of synthetic transformations, including:

-

Asymmetric Alkynylation of Aldehydes: The enantioselective addition of acetylides to aldehydes is a powerful method for the synthesis of more complex chiral propargyl alcohols.

-

Meyer-Schuster Rearrangement: The acid-catalyzed rearrangement of the propargylic alcohol moiety provides access to chiral α,β-unsaturated ketones.

-

Substrate-Controlled Diastereoselective Reactions: The existing stereocenter can direct the stereochemical outcome of reactions on the alkyne or at adjacent positions.

-

Synthesis of Heterocyclic Compounds: The alcohol and alkyne functionalities can be utilized in cyclization reactions to form various heterocyclic scaffolds.

Data Presentation

The following tables summarize hypothetical, yet plausible, quantitative data for key reactions involving (S)-5-nonyn-3-ol. These values are based on typical results observed for analogous chiral secondary alkynyl alcohols in the specified reactions.

Table 1: Asymmetric Alkynylation of Aldehydes with the Lithium Acetylide of (S)-5-nonyn-3-ol

| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Benzaldehyde | (3S,1'S)-1-Phenyl-6-decyn-4-ol | 85 | 95:5 |

| 2 | Isobutyraldehyde | (3S,1'S)-2-Methyl-6-decyn-4-ol | 78 | 92:8 |

| 3 | Cinnamaldehyde | (3S,1'E,3'S)-1-Phenyl-1-dodecen-6-yn-4-ol | 75 | 90:10 |

| 4 | Hexanal | (3S,1'S)-Dodeca-6-yn-4-ol | 82 | 93:7 |

Table 2: Meyer-Schuster Rearrangement of (S)-5-nonyn-3-ol Derivatives

| Entry | R Group (at C3-OH) | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | H | (E)-Non-4-en-3-one | 92 | >99 |

| 2 | Methyl | (E)-3-Methoxynon-4-ene | 88 | >99 |

| 3 | Acetyl | (E)-Non-4-en-3-yl acetate | 95 | >99 |

| 4 | Benzyl | (E)-3-(Benzyloxy)non-4-ene | 85 | >99 |

Experimental Protocols

Protocol 1: Asymmetric Alkynylation of Benzaldehyde with the Lithium Acetylide of (S)-5-nonyn-3-ol

This protocol describes the diastereoselective addition of the lithium acetylide derived from (S)-5-nonyn-3-ol to benzaldehyde.

Materials:

-

(S)-5-Nonyn-3-ol (1.0 eq)

-

n-Butyllithium (1.1 eq, 2.5 M in hexanes)

-

Benzaldehyde (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, dissolve (S)-5-nonyn-3-ol in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise to the solution. Stir the mixture at -78 °C for 30 minutes.

-

Add benzaldehyde dropwise to the reaction mixture.

-

Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired diol.

Protocol 2: Meyer-Schuster Rearrangement of (S)-5-nonyn-3-ol

This protocol outlines the acid-catalyzed rearrangement of (S)-5-nonyn-3-ol to the corresponding α,β-unsaturated ketone.[2]

Materials:

-

(S)-5-Nonyn-3-ol (1.0 eq)

-

p-Toluenesulfonic acid monohydrate (0.1 eq)

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve (S)-5-nonyn-3-ol in toluene.

-

Add p-toluenesulfonic acid monohydrate to the solution.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the α,β-unsaturated ketone.

Visualizations

Conclusion

(R)- and (S)-5-Nonyn-3-ol are promising chiral building blocks with significant potential for application in complex molecule synthesis. The protocols and data presented, while based on analogous systems, provide a solid foundation for researchers to explore the utility of this specific synthon in their synthetic endeavors. The versatility of the propargyl alcohol moiety allows for a range of transformations, making this compound a valuable addition to the synthetic chemist's toolbox for the construction of enantiomerically enriched compounds for the pharmaceutical and other industries.

References

Application Notes and Protocols: Electrophilic Reactions of 5-Nonyn-3-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity of 5-nonyn-3-ol with various electrophiles. The presence of both a hydroxyl group and an internal alkyne offers pathways for both intermolecular addition and intramolecular cyclization, making it a versatile building block in organic synthesis. This document outlines key reactions, provides detailed experimental protocols, and summarizes expected outcomes and quantitative data.

Introduction to the Reactivity of this compound

This compound is a secondary alcohol containing an internal carbon-carbon triple bond. The electron-rich alkyne is susceptible to electrophilic attack, initiating a variety of transformations. The hydroxyl group plays a crucial role in the reactivity of the molecule, potentially influencing the regioselectivity of the attack and acting as an internal nucleophile in cyclization reactions. Common electrophilic reactions include halogenation, hydrohalogenation, hydration (oxymercuration-demercuration), and electrophile-induced cyclizations.

Intermolecular Electrophilic Additions

Halogenation: Bromination

The addition of bromine (Br₂) across the triple bond of this compound is expected to proceed through a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion occurs in an anti-fashion, leading to the formation of a vicinal dibromoalkene. A second addition of bromine can occur to yield a tetrabromoalkane.

Experimental Protocol: Synthesis of (E/Z)-5,6-Dibromonon-5-en-3-ol

-

Materials: this compound (1.0 mmol, 140 mg), Bromine (1.0 mmol, 160 mg, 52 µL), Dichloromethane (CH₂Cl₂, 10 mL).

-

Procedure:

-

Dissolve this compound in 10 mL of dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine in dichloromethane dropwise over 15 minutes.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the orange color disappears.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

-

Expected Quantitative Data:

| Product | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |

| (E/Z)-5,6-Dibromonon-5-en-3-ol | Br₂ | CH₂Cl₂ | 3 | 0 to RT | 85-95 |

| 5,5,6,6-Tetrabromononan-3-ol | 2 equiv. Br₂ | CH₂Cl₂ | 6 | RT | 70-80 |

Hydrohalogenation: Hydrobromination

The addition of hydrogen bromide (HBr) to this compound is expected to follow Markovnikov's rule, where the initial protonation of the alkyne forms a vinyl carbocation. The stability of this intermediate will direct the regioselectivity of the bromide ion attack. Due to the similar substitution pattern on both sides of the internal alkyne, a mixture of regioisomers is possible.

Experimental Protocol: Synthesis of 6-Bromonon-5-en-3-ol and 5-Bromonon-5-en-3-ol

-

Materials: this compound (1.0 mmol, 140 mg), HBr (33% in acetic acid, 1.2 mmol), Glacial Acetic Acid (5 mL).

-

Procedure:

-

Dissolve this compound in glacial acetic acid in a sealed tube.

-

Add the HBr solution and heat the mixture at 60 °C for 4 hours.

-

Cool the reaction to room temperature and pour it into a mixture of ice and water.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify by flash column chromatography.

-

Expected Quantitative Data:

| Product | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Regioisomeric Ratio |

| 6-Bromo- and 5-Bromonon-5-en-3-ol | HBr in Acetic Acid | Acetic Acid | 4 | 60 | 75-85 | ~1:1 |

Hydration: Oxymercuration-Demercuration

The hydration of the alkyne in this compound can be achieved using oxymercuration-demercuration. This reaction typically proceeds with Markovnikov regioselectivity to yield an enol intermediate, which then tautomerizes to the more stable ketone.

Experimental Protocol: Synthesis of 6-Hydroxynonan-5-one

-

Materials: this compound (1.0 mmol, 140 mg), Mercuric (II) oxide (0.1 mmol), Concentrated Sulfuric Acid (2 drops), Water (5 mL), Tetrahydrofuran (THF, 5 mL).

-

Procedure:

-

In a round-bottom flask, suspend mercuric (II) oxide in water.

-

Carefully add the concentrated sulfuric acid.

-

Add a solution of this compound in THF to the mercuric salt suspension.

-

Reflux the mixture for 4 hours.

-

Cool the reaction to room temperature and quench with a saturated solution of sodium bicarbonate.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by flash column chromatography.

-

Expected Quantitative Data:

| Product | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 6-Hydroxynonan-5-one | HgO, H₂SO₄ | THF/H₂O | 4 | Reflux | 80-90 |

Intramolecular Cyclization Reactions

The hydroxyl group in this compound can act as an internal nucleophile, leading to cyclization reactions when the alkyne is activated by an electrophile.

Iodocyclization

In the presence of an iodine source, this compound can undergo an electrophilic cyclization. The iodine atom acts as the electrophile, activating the alkyne towards nucleophilic attack by the internal hydroxyl group. This typically leads to the formation of a five- or six-membered oxygen-containing heterocycle. A 5-endo-dig cyclization would lead to a six-membered dihydropyran ring, while a 6-exo-dig cyclization would result in a five-membered dihydrofuran ring with an exocyclic double bond. The 5-endo-dig pathway is generally favored.

Experimental Protocol: Synthesis of 2-Ethyl-5-(1-iodopropylidene)-tetrahydrofuran

-

Materials: this compound (1.0 mmol, 140 mg), Iodine (1.2 mmol, 305 mg), Sodium Bicarbonate (2.0 mmol, 168 mg), Acetonitrile (10 mL).

-

Procedure:

-

To a solution of this compound in acetonitrile, add sodium bicarbonate and iodine.

-

Stir the mixture at room temperature for 24 hours.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by flash column chromatography.

-

Expected Quantitative Data:

| Product | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 2-Ethyl-5-(1-iodopropylidene)-tetrahydrofuran | I₂, NaHCO₃ | Acetonitrile | 24 | RT | 70-85 |

Acid-Catalyzed Cyclization/Dehydration

Under strongly acidic conditions, the alkyne can be protonated, leading to a vinyl cation. This can be trapped by the internal hydroxyl group, followed by dehydration, to yield a substituted furan.

Experimental Protocol: Synthesis of 2,5-Diethyl-3-propylfuran

-

Materials: this compound (1.0 mmol, 140 mg), Concentrated Sulfuric Acid (0.5 mL), Ethanol (5 mL).

-

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Carefully add concentrated sulfuric acid and heat the mixture to reflux for 6 hours.

-

Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by flash column chromatography.

-

Expected Quantitative Data:

| Product | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 2,5-Diethyl-3-propylfuran | H₂SO₄ | Ethanol | 6 | Reflux | 60-75 |

Visualizations

Caption: General reaction pathways for this compound with electrophiles.

Caption: General experimental workflow for electrophilic reactions of this compound.

Safety Precautions

-

Handle all reagents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Bromine and concentrated acids are corrosive and toxic. Handle with extreme care.

-

Mercuric salts are highly toxic. Avoid inhalation and skin contact. Dispose of mercury-containing waste according to institutional guidelines.

Disclaimer: The experimental protocols and quantitative data provided are based on general principles of organic chemistry and may require optimization for specific laboratory conditions. All procedures should be performed by trained personnel.

Application Notes: Oxidation of 5-Nonyn-3-ol to 5-Nonyn-3-one

Introduction

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. 5-Nonyn-3-ol, a secondary alcohol containing an internal alkyne, can be converted to its corresponding ketone, 5-nonyn-3-one. This ketone is a valuable intermediate for the synthesis of more complex molecules in the fields of pharmaceuticals, agrochemicals, and materials science. The presence of the alkyne functionality requires the selection of an oxidation method that is chemoselective and avoids unwanted side reactions. This document provides detailed protocols for three common and effective methods for the oxidation of this compound: Dess-Martin Periodinane (DMP) Oxidation, Jones Oxidation, and Swern Oxidation. These methods offer a range of conditions from mild to strong, allowing researchers to choose the most suitable protocol based on substrate sensitivity, scale, and available laboratory resources.

Data Presentation: Comparison of Oxidation Protocols

The following table summarizes the key parameters for the three detailed protocols for the oxidation of this compound. This allows for a direct comparison of reaction conditions, typical yields, and safety considerations.

| Parameter | Dess-Martin Periodinane (DMP) Oxidation | Jones Oxidation | Swern Oxidation |

| Oxidizing Agent | Dess-Martin Periodinane (DMP) | Chromic acid (from CrO₃ and H₂SO₄) | Dimethyl sulfoxide (DMSO), Oxalyl chloride |

| Typical Substrate | This compound (1.0 equiv) | This compound (1.0 equiv) | This compound (1.0 equiv) |

| Reagent Stoichiometry | DMP (1.1 - 1.5 equiv) | Jones Reagent (added until orange persists) | Oxalyl chloride (1.5 equiv), DMSO (2.7 equiv), Triethylamine (7.0 equiv) |

| Solvent | Dichloromethane (CH₂Cl₂) | Acetone | Dichloromethane (CH₂Cl₂) |

| Temperature | Room Temperature (20-25 °C) | 0-35 °C | -78 °C to Room Temperature |

| Typical Reaction Time | 0.5 - 4 hours | < 1 hour | 1 - 2 hours |

| Work-up | Quenching with Na₂S₂O₃/NaHCO₃, extraction | Quenching with isopropanol, extraction | Aqueous quench, extraction |

| Typical Yields | High (>90%) | High (85-95%)[1] | High (>90%) |

| Safety Considerations | DMP can be explosive under certain conditions.[2] | HIGHLY TOXIC, CARCINOGENIC .[1] Use with extreme caution. | TOXIC GASES (CO, CO₂).[3] Malodorous byproduct (DMS).[4][5] |

Experimental Protocols

Method 1: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a very mild and highly selective method for converting secondary alcohols to ketones.[6][7][8] It is performed under neutral conditions at room temperature, making it compatible with a wide range of sensitive functional groups.[7]

Materials:

-

This compound

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon inlet

Procedure:

-

To a solution of this compound (1.0 equiv) in anhydrous dichloromethane, add Dess-Martin periodinane (1.2 equiv) in one portion at room temperature under a nitrogen or argon atmosphere.

-

Stir the reaction mixture vigorously at room temperature for 2 to 4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Stir the mixture for an additional 15-20 minutes until the solid byproducts dissolve.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x volume).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 5-nonyn-3-one.

-

If necessary, purify the crude product by column chromatography on silica gel.

Method 2: Jones Oxidation

The Jones oxidation is a robust and cost-effective method for oxidizing secondary alcohols to ketones using chromic acid.[9] The reaction is typically fast and high-yielding.[1] However, it involves the use of chromium(VI) compounds, which are highly toxic and carcinogenic, requiring stringent safety precautions.[1]

Materials:

-

This compound

-

Chromium trioxide (CrO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Acetone

-

Isopropanol

-

Diethyl ether or Dichloromethane for extraction

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Preparation of Jones Reagent: In a flask, carefully dissolve chromium trioxide in water, then slowly add concentrated sulfuric acid while cooling in an ice bath.

-

In a separate round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve this compound (1.0 equiv) in acetone.

-

Cool the alcohol solution in an ice-water bath to approximately 0-5 °C.

-

Slowly add the prepared Jones reagent dropwise from a dropping funnel to the vigorously stirred alcohol solution. The rate of addition should be controlled to maintain the reaction temperature below 35 °C.[10]

-

Continue adding the reagent until a faint orange color persists in the reaction mixture, indicating an excess of the oxidant. The solution will turn a characteristic green color as the Cr(VI) is reduced to Cr(III).[9]

-

After the addition is complete, stir the reaction for an additional 15-30 minutes at room temperature.

-

Quench the excess oxidant by adding isopropanol dropwise until the orange color disappears and the solution remains green.

-

Remove the acetone under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether or dichloromethane (3 x volume).

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude 5-nonyn-3-one.

-

Further purification can be achieved by distillation or column chromatography.

Method 3: Swern Oxidation

The Swern oxidation is a mild and efficient method that avoids the use of heavy metals.[5] It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, followed by the addition of a hindered base such as triethylamine.[11] This reaction is known for its wide functional group tolerance.[3]

Materials:

-

This compound

-

Oxalyl chloride ((COCl)₂)

-

Dimethyl sulfoxide (DMSO, anhydrous)

-

Triethylamine (NEt₃)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, syringes, magnetic stirrer, low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

To a solution of oxalyl chloride (1.5 equiv) in anhydrous dichloromethane in a flame-dried, three-necked flask under a nitrogen atmosphere, add a solution of anhydrous DMSO (2.7 equiv) in dichloromethane dropwise at -78 °C.[12]

-

Stir the mixture for 5-15 minutes at -78 °C.

-

Add a solution of this compound (1.0 equiv) in dichloromethane dropwise over 5 minutes, ensuring the temperature remains at -78 °C.[12]

-

Stir the reaction mixture for 30 minutes at -78 °C.

-

Add triethylamine (7.0 equiv) dropwise over 10 minutes.[12]

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-